N-(4-ethyl-1H-pyrazol-5-yl)acetamide
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Overview
Description
N-(4-ethyl-1H-pyrazol-5-yl)acetamide: is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. This particular compound features an ethyl group at the 4-position and an acetamide group at the 5-position of the pyrazole ring. Pyrazole derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science.
Synthetic Routes and Reaction Conditions:
Classical Synthesis: One common method involves the reaction of hydrazine with ethyl acetoacetate to form the pyrazole ring, followed by acetylation to introduce the acetamide group.
Modern Approaches: Advances in synthetic chemistry have led to more efficient routes, such as using microwave-assisted synthesis or metal-catalyzed reactions to improve yield and reduce reaction time.
Industrial Production Methods:
Batch Production: In industrial settings, batch production is often employed, where raw materials are mixed in a reactor, and the reaction is carried out under controlled conditions.
Continuous Flow Synthesis: This method involves a continuous flow of reactants through a reactor, allowing for more efficient and scalable production.
Types of Reactions:
Oxidation: The pyrazole ring can undergo oxidation to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the pyrazole ring, often leading to the formation of amines.
Substitution: Substitution reactions at different positions of the pyrazole ring can introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Pyrazole-5-carboxylic acids and their derivatives.
Reduction Products: Pyrazole-5-amine derivatives.
Substitution Products: Various substituted pyrazoles with different functional groups.
Scientific Research Applications
Chemistry: N-(4-ethyl-1H-pyrazol-5-yl)acetamide is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: It has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Medicine: Research has explored its use in drug discovery, particularly in the development of new therapeutic agents. Industry: Its derivatives are used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-(4-ethyl-1H-pyrazol-5-yl)acetamide exerts its effects depends on its specific application. For example, in antimicrobial activity, it may inhibit bacterial enzymes or disrupt cell membranes. The molecular targets and pathways involved can vary, but often include interactions with specific proteins or enzymes within the biological system.
Comparison with Similar Compounds
4-Methyl-1H-pyrazol-5-yl)acetamide: Similar structure with a methyl group instead of ethyl.
N-(3-ethyl-1H-pyrazol-4-yl)acetamide: Different position of the ethyl group on the pyrazole ring.
N-(4-ethyl-1H-pyrazol-3-yl)acetamide: Different position of the acetamide group on the pyrazole ring.
Uniqueness: N-(4-ethyl-1H-pyrazol-5-yl)acetamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity compared to other pyrazole derivatives.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile offer opportunities for innovation in both research and industry.
Properties
Molecular Formula |
C7H11N3O |
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Molecular Weight |
153.18 g/mol |
IUPAC Name |
N-(4-ethyl-1H-pyrazol-5-yl)acetamide |
InChI |
InChI=1S/C7H11N3O/c1-3-6-4-8-10-7(6)9-5(2)11/h4H,3H2,1-2H3,(H2,8,9,10,11) |
InChI Key |
SNYVPCJNZHEFIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(NN=C1)NC(=O)C |
Origin of Product |
United States |
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